molecular formula C25H29N5O3 B2668838 N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide CAS No. 1396851-77-6

N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide

Cat. No.: B2668838
CAS No.: 1396851-77-6
M. Wt: 447.539
InChI Key: MNAPXXTXTFOQJH-UHFFFAOYSA-N
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Description

This compound (hereafter referred to as Compound A) features an ethanediamide backbone linking two distinct moieties:

  • C-terminal: A 3-(2-oxopyrrolidin-1-yl)phenyl group, introducing a lactam ring (2-oxopyrrolidinyl) that enhances metabolic stability compared to linear amides .

The dimethylamino group increases basicity, influencing solubility and cellular uptake, while the indole core may facilitate interactions with serotonin or kinase receptors .

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O3/c1-28(2)22(20-16-29(3)21-11-5-4-10-19(20)21)15-26-24(32)25(33)27-17-8-6-9-18(14-17)30-13-7-12-23(30)31/h4-6,8-11,14,16,22H,7,12-13,15H2,1-3H3,(H,26,32)(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNAPXXTXTFOQJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC(=CC=C3)N4CCCC4=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide typically involves multi-step organic reactions. One common approach is the condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as zinc dust or palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often employing advanced purification techniques like column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by its indole and pyrrolidine moieties, which contribute to its biological activity. The molecular formula is C25H31N5OC_{25}H_{31}N_5O, and it exhibits properties that facilitate interactions with various biological targets.

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent, particularly against coronaviruses. A study demonstrated that modifications to similar compounds enhanced their efficacy against SARS-CoV-2 by targeting the main protease (Mpro). The incorporation of specific functional groups improved both the potency and bioavailability of these compounds, suggesting that N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide could be further optimized for similar applications .

Cancer Treatment

The compound's structure allows it to interact with multiple cellular pathways, making it a candidate for cancer therapy. It has been investigated as a potential inhibitor of certain kinases involved in tumor growth. For instance, indole derivatives have shown promise as inhibitors of factor Xa, a crucial enzyme in the coagulation cascade often exploited by tumors to enhance their growth and metastasis .

Case Study 1: SARS-CoV-2 Inhibition

In a clinical candidate study, an analog of this compound was evaluated for its ability to inhibit SARS-CoV-2 Mpro. The findings indicated that the compound exhibited significant antiviral activity with an effective concentration (EC50) in the nanomolar range, demonstrating its potential as a therapeutic agent against COVID-19 .

Case Study 2: Anticancer Efficacy

Another study focused on the anticancer properties of similar indole-based compounds. These compounds were tested in vitro against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The mechanisms involved included the modulation of signaling pathways associated with cell survival and death, further supporting the hypothesis that this compound could be effective in cancer therapy .

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to multiple receptors, influencing various biological processes . The dimethylamino group may enhance its solubility and bioavailability, while the pyrrolidinone moiety contributes to its stability and reactivity.

Comparison with Similar Compounds

Key Structural Variations

The table below highlights critical differences between Compound A and structurally related compounds:

Compound Substituent 1 Substituent 2 Key Features
A 2-(dimethylamino)-1-methylindol-3-yl 3-(2-oxopyrrolidin-1-yl)phenyl Indole for receptor binding; lactam for stability
B 2-(piperidin-1-yl)-1-methylindolin-5-yl 3-(trifluoromethyl)phenyl Trifluoromethyl enhances lipophilicity; piperidine alters basicity
C 2-(morpholin-4-yl)-1-methylpyrrol-2-yl 3-(2-oxopyrrolidin-1-yl)phenyl Morpholine improves solubility; pyrrole reduces aromatic interactions
D § Benzyl-dimethylaminoethyl 3-(2-oxopyridin-1(2H)-yl)phenyl Pyridine vs. pyrrolidinone: altered hydrogen bonding and electron distribution
E Chloro-pyrimidine-indole Dimethylaminoethyl-methylamino Genotoxic chloro group; pyrimidine introduces planar rigidity

†From ; ‡From ; §From ; ¶From .

Pharmacokinetic and Pharmacodynamic Insights

  • Metabolic Stability: The 2-oxopyrrolidinyl group in Compound A confers resistance to hydrolysis compared to non-cyclic amides (e.g., Compound D’s pyridinone) .
  • Solubility: Compound C’s morpholine substituent increases water solubility but may reduce blood-brain barrier penetration relative to Compound A’s dimethylamino group .
  • Toxicity: Compound E’s 3-chloro substituent is a genotoxic impurity, underscoring the importance of substituent selection in drug design .

Receptor Interactions

  • Indole Moieties : Compound A’s 1-methylindole may mimic tryptophan residues in protein-binding pockets, a feature absent in Compounds B and C .
  • Electron-Withdrawing Groups : Compound B’s trifluoromethylphenyl enhances binding to hydrophobic enzyme pockets but may increase off-target risks .

Biological Activity

N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide, a complex organic compound, has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article explores its biological activity, emphasizing mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes:

  • Indole and pyrrolidine moieties : These structures are known for their biological relevance.
  • Dimethylamino group : Often associated with increased solubility and bioavailability.

Molecular Formula

C18H24N4O\text{C}_{18}\text{H}_{24}\text{N}_4\text{O}

The biological activity of this compound is primarily linked to its interactions with specific biological targets:

  • Receptor Binding : The compound may exhibit affinity for various receptors, influencing neurotransmitter systems.
  • Enzyme Inhibition : It has been suggested that the compound may inhibit certain enzymes involved in metabolic pathways, potentially impacting processes such as inflammation and cell proliferation.

Anticancer Activity

Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant anticancer properties. For example:

CompoundCancer Cell LineIC50 (μM)Mechanism
7dHeLa0.52Induces apoptosis
7dMCF-70.34Arrests cell cycle at G2/M phase
7dHT-290.86Inhibits tubulin polymerization

These findings indicate that the compound may function through mechanisms similar to colchicine, a well-known tubulin inhibitor, leading to cell cycle arrest and apoptosis in cancer cells .

Antiviral Activity

In vitro studies have also indicated potential antiviral properties against SARS-CoV-2. For instance, related compounds have shown effective inhibition of viral replication in cellular assays:

CompoundVirusEC50 (nM)Mechanism
PF-07321332SARS-CoV-277.9Inhibits main protease
PF-07321332SARS-CoV-1317Inhibits viral replication

These results suggest that the compound could be further explored as a therapeutic option for viral infections .

Case Study 1: Anticancer Efficacy

A study evaluated the effects of a derivative of the compound on various cancer cell lines. The results demonstrated significant inhibition of cell growth and induction of apoptosis in HeLa cells at low concentrations (IC50 = 0.52 μM). The study concluded that such compounds could serve as potential chemotherapeutic agents .

Case Study 2: Viral Inhibition

Another research project focused on the antiviral properties of related compounds against coronaviruses. The findings revealed that certain analogs effectively inhibited viral replication in vitro, with promising results warranting further investigation into their use as antiviral therapies .

Q & A

Q. Validation :

  • Purity : HPLC with UV detection (λ = 254 nm) and LC-MS to confirm molecular weight.
  • Structural Confirmation : 1^1H/13^13C NMR for indole protons (δ 7.2–7.8 ppm) and dimethylamino groups (δ 2.2–2.5 ppm), alongside FT-IR for carbonyl stretches (1650–1700 cm1^{-1}) .

Basic: How does the compound’s structural complexity influence its solubility and formulation in biological assays?

The dimethylamino group enhances water solubility via protonation at physiological pH, while the indole and pyrrolidinone moieties contribute to lipophilicity. Recommended practices:

  • Solubilization : Use DMSO stocks (<10% v/v) or cyclodextrin-based carriers to mitigate aggregation.
  • Buffer Compatibility : Phosphate-buffered saline (pH 7.4) with 0.01% Tween-80 to stabilize hydrophobic domains .

Advanced: How can researchers optimize reaction yields while minimizing byproducts in large-scale synthesis?

Q. Methodological Strategies :

  • Flow Chemistry : Utilize continuous-flow reactors to control exothermic steps (e.g., amidation) and reduce side reactions. This approach improves heat transfer and scalability compared to batch methods .
  • DoE (Design of Experiments) : Apply factorial design to optimize parameters like temperature (40–80°C), reagent stoichiometry (1:1.2–1:1.5), and catalyst loading (5–10 mol% Pd). Response surfaces can identify critical interactions between variables .

Q. Byproduct Mitigation :

  • Quenching Intermediates : Add scavenger resins (e.g., trisamine) to trap unreacted isocyanates.
  • Purification : Use preparative HPLC with C18 columns and gradient elution (ACN/H2_2O + 0.1% TFA) .

Advanced: How should researchers address contradictory data in biological activity studies (e.g., varying IC50_{50}50​ values across cell lines)?

Q. Root-Cause Analysis :

  • Assay Conditions : Compare buffer pH (e.g., acidic vs. neutral media affecting dimethylamino protonation) and serum content (e.g., FBS binding lipophilic groups) .
  • Metabolic Stability : Perform hepatic microsome assays to assess degradation rates, which may vary between cell lines due to cytochrome P450 expression .

Q. Structural-Activity Relationship (SAR) :

  • Modify the pyrrolidinone ring (e.g., replace 2-oxo with thiocarbonyl) or indole substituents (e.g., halogenation) to isolate pharmacophore contributions. Computational docking (AutoDock Vina) can predict binding affinity shifts .

Advanced: What strategies are effective for resolving crystallinity issues in X-ray diffraction studies of this compound?

Q. Crystallization Techniques :

  • Vapor Diffusion : Use mixed solvents (e.g., DCM/methanol, 2:1) in hanging-drop setups with slow evaporation.
  • Temperature Gradients : Cool saturated solutions from 40°C to 4°C at 0.1°C/min to promote ordered crystal growth .

Q. Alternative Approaches :

  • Salt Formation : Co-crystallize with tartaric acid or sodium tosylate to enhance lattice stability.
  • Amorphous Characterization : Pair powder XRD with solid-state NMR if crystals remain elusive .

Advanced: How can computational modeling guide the design of derivatives with improved blood-brain barrier (BBB) penetration?

Q. In Silico Tools :

  • BBB Predictor : Use SwissADME or PreADMET to compute logBB values. Target logP ~2–3 and PSA <90 Å2^2 for optimal permeability .
  • Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess partitioning behavior of dimethylamino and indole groups .

Q. Synthetic Modifications :

  • Introduce fluorine atoms on the phenyl ring to enhance lipid solubility without increasing molecular weight.
  • Reduce hydrogen-bond donors (e.g., replace ethanediamide with urea) to lower PSA .

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